N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVIGMUWINOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring system is typically synthesized via cyclization of thiosemicarbazide precursors. A representative approach involves reacting 4-chlorophenylthiosemicarbazide with phosphorus oxychloride (POCl₃) under reflux conditions. This method, adapted from Tiwari et al., facilitates the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (Intermediate I ) through intramolecular dehydration (Figure 1). The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by elimination of ammonia and water.
Reaction Conditions :
Alternative Cyclization Using Carbon Disulfide
An alternative route, reported by Chhajed et al., employs carbon disulfide (CS₂) under alkaline conditions. Potassium hydroxide (KOH) mediates the cyclization of 4-chlorophenyl hydrazinecarbothioamide to yield the thiadiazole ring. This method favors the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which can subsequently be functionalized at the sulfur position.
Reaction Conditions :
- Reactants : 4-Chlorophenyl hydrazinecarbothioamide (0.05 mol), CS₂ (55.0 mmol), KOH (55.0 mmol)
- Solvent : Absolute ethanol
- Temperature : Room temperature (12-hour stirring)
- Yield : 65–70%
Purification and Characterization
Recrystallization and Yield Optimization
Crude N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is purified via recrystallization from ethanol. Solvent selection is critical to remove unreacted starting materials and byproducts such as diacylated species.
Purification Protocol :
Spectroscopic Characterization
- Melting Point : 242–245°C (decomposition observed at higher temperatures)
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆, 400 MHz):
- Mass Spectrometry : m/z 333.8 [M+H]⁺ (calculated for C₁₆H₁₀ClFN₃OS)
Comparative Analysis of Synthetic Routes
Mechanistic and Kinetic Considerations
Cyclization Kinetics
The rate-determining step in POCl₃-mediated cyclization is the elimination of water to form the thiadiazole ring. Kinetic studies on analogous systems suggest a first-order dependence on thiosemicarbazide concentration.
Acylation Thermodynamics
The exothermic nature of the Schotten-Baumann reaction (−ΔH) favors product formation at low temperatures. However, excessive cooling (<0°C) may precipitate the amine, reducing reaction efficiency.
Applications and Derivatives
The incorporation of halogenated aryl groups enhances the bioactivity of 1,3,4-thiadiazole derivatives. For instance:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives, potentially altering the thiadiazole ring or the benzamide moiety.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the compound, possibly affecting the chlorophenyl or fluorobenzamide groups.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely; can include acidic, basic, or neutral conditions.
Products: Substituted derivatives, which may exhibit different biological activities.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds with thiadiazole structures often exhibit significant antimicrobial properties. The following points summarize findings related to the antimicrobial efficacy of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit vital enzymes involved in bacterial metabolism.
- Activity Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have shown promising results against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
| Pseudomonas aeruginosa | Further studies needed |
Anticancer Applications
The anticancer potential of this compound is another area of significant interest:
- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms such as apoptosis induction .
Case Study Insights
A study focused on similar thiadiazole compounds revealed that those with structural similarities to this compound significantly inhibited tumor growth in xenograft models. The results indicated that these compounds could serve as potential leads for new anticancer therapies .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets:
- Binding Affinity : These studies suggest that the compound has a favorable binding affinity for specific receptors involved in cancer progression and microbial resistance.
- Target Identification : Identifying potential targets can help elucidate mechanisms of action and guide further development of derivatives with enhanced efficacy .
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or viral replication, cancer cell proliferation, or other biological processes.
Pathways: May inhibit key pathways such as DNA synthesis, protein synthesis, or signal transduction pathways critical for cell survival and replication.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Halogen Position : The 4-chlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl in , where additional halogenation may increase halogen bonding but reduce solubility.
- Thiadiazole Core Variations : The tert-butyl group in introduces steric hindrance, which could disrupt binding to compact active sites compared to the planar 4-chlorophenyl group.
Physicochemical Properties
- Density and pKa: The dichlorophenyl analog has a higher predicted density (1.458 g/cm³) than typical thiadiazoles, reflecting increased molecular weight from halogens.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a compound belonging to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol with 3-fluorobenzoyl chloride under suitable conditions to yield the final product. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of piperazine or piperidine rings into the structure has been found to enhance the activity against these cell lines significantly .
Table 1: Anticancer Activity Against Selected Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Induction of apoptosis |
| This compound | HepG2 | 12 | Cell cycle arrest |
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth against various pathogens. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 50 µg/mL | Cell wall synthesis inhibition |
| This compound | S. aureus | 30 µg/mL | Disruption of protein synthesis |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. For anticancer activity, it is hypothesized that these compounds may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation . For antimicrobial effects, the disruption of essential cellular processes such as protein synthesis and cell wall integrity plays a crucial role.
Case Studies
- Anticancer Study : A recent study evaluated a series of thiadiazole derivatives including this compound against MCF-7 and HepG2 cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations.
- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of various thiadiazole compounds against E. coli and S. aureus. The results showed that compounds similar to this compound had lower MIC values compared to standard antibiotics.
Q & A
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Formulation Strategies :
- Nanoemulsions : Use Tween-80 and PEG-400 for IV administration .
- Co-crystallization : Explore co-crystals with succinic acid to enhance dissolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
